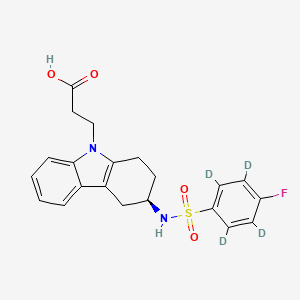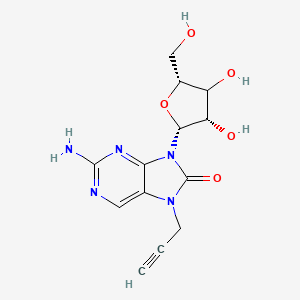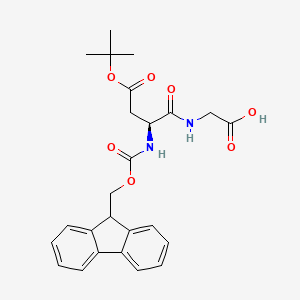
Adenosine 5'-monophosphate-13C (disodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 5’-monophosphate-13C (disodium) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of adenosine monophosphate, where the carbon atoms are replaced with the isotope carbon-13. This labeling allows for precise tracking and analysis in various biochemical and physiological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenosine 5’-monophosphate-13C (disodium) involves the incorporation of carbon-13 into the adenosine monophosphate molecule. This can be achieved through chemical synthesis or enzymatic methods. The chemical synthesis typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotope .
Industrial Production Methods
Industrial production of adenosine 5’-monophosphate-13C (disodium) often involves large-scale chemical synthesis. This process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production process may also involve the use of specialized equipment and reagents to achieve the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine 5’-monophosphate-13C (disodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of adenosine 5’-monophosphate-13C (disodium) may yield adenosine diphosphate or adenosine triphosphate, while reduction may yield deoxyadenosine monophosphate .
Wissenschaftliche Forschungsanwendungen
Adenosine 5’-monophosphate-13C (disodium) has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Used to investigate metabolic pathways and enzyme kinetics.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Used in the development of new pharmaceuticals and diagnostic tools
Wirkmechanismus
Adenosine 5’-monophosphate-13C (disodium) exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into nucleic acids and other biomolecules, allowing researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved include adenosine receptors, AMP-activated protein kinase, and various nucleotide-binding proteins .
Vergleich Mit ähnlichen Verbindungen
Adenosine 5’-monophosphate-13C (disodium) is unique due to its isotopic labeling, which allows for precise tracking in research applications. Similar compounds include:
Adenosine monophosphate: The non-labeled version used in various biochemical studies.
Adenosine diphosphate: A related nucleotide involved in energy transfer.
Adenosine triphosphate: Another related nucleotide that serves as a primary energy carrier in cells
Eigenschaften
Molekularformel |
C10H12N5Na2O7P |
|---|---|
Molekulargewicht |
392.18 g/mol |
IUPAC-Name |
disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(513C)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i10+1;; |
InChI-Schlüssel |
QGXLVXZRPRRCRP-UYDZICGCSA-L |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[13C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![L-Lysinamide, N2-[4-[[4-[2-[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-1-oxobutyl]-L-arginyl-L-prolyl-L-lysyl-L-prolyl-L-valyl-L-I+/--glutamyl-L-norvalyl-L-tryptophyl-L-arginyl-N-[2-[(5-sulfo-1-naphthalenyl)amino]ethyl]-L-glutaminyl-L-alanyl-](/img/structure/B12399829.png)

![[(2R,4S,5R)-3,4-diacetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12399837.png)

